Potassium propan-2-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium propan-2-olate, also known as potassium isopropoxide, is an organopotassium compound with the chemical formula C₃H₇KO. It is a white to off-white crystalline solid that is highly reactive and soluble in polar solvents such as alcohols. This compound is commonly used as a strong base in organic synthesis and various chemical reactions.
Mechanism of Action
Target of Action
Potassium propan-2-olate, also known as Potassium isopropoxide, is a strong base and a nucleophile . It primarily targets molecules that are acidic or electrophilic in nature . The compound’s primary role is to act as a base, accepting protons, or as a nucleophile, donating electrons .
Mode of Action
This compound interacts with its targets by accepting protons in its role as a base, or by donating electrons in its role as a nucleophile . This interaction can result in the formation of new bonds and the breaking of old ones, leading to significant changes in the molecular structure of the target .
Biochemical Pathways
This compound is involved in various biochemical pathways, particularly those involving base-catalyzed reactions . For example, it can participate in the deprotonation of weak acids, nucleophilic substitution reactions, and elimination reactions . The downstream effects of these reactions can vary widely depending on the specific pathway and the other molecules involved .
Pharmacokinetics
As a strong base and nucleophile, it is likely to react quickly and completely in biological systems, limiting its bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action depend on the specific reaction it is involved in . In general, its action results in the formation of new molecules through the acceptance of protons or the donation of electrons . These new molecules can have a wide range of effects, depending on their own properties and the context in which they are formed .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . For example, the presence of water can shift the balance of reactions involving this compound . Additionally, temperature can also affect the selectivity and rate of reactions . Therefore, careful control of environmental conditions is crucial when using this compound in chemical reactions .
Biochemical Analysis
Biochemical Properties
Potassium propan-2-olate plays a significant role in biochemical reactions. It is often used as a base in the synthesis of various organic compounds
Molecular Mechanism
The molecular mechanism of action of this compound is primarily through its role as a base in chemical reactions It can deprotonate acids, leading to the formation of new compounds
Preparation Methods
Synthetic Routes and Reaction Conditions: Potassium propan-2-olate can be synthesized through the reaction of potassium metal with isopropanol. The reaction is typically carried out under an inert atmosphere to prevent the formation of unwanted by-products. The reaction proceeds as follows:
2C3H7OH+2K→2C3H7OK+H2
This reaction requires careful control of temperature and pressure to ensure complete conversion of potassium metal to this compound.
Industrial Production Methods: In industrial settings, this compound is produced by reacting potassium hydroxide with isopropanol. The reaction is carried out in a solvent such as toluene or xylene to facilitate the removal of water formed during the reaction. The process can be represented as:
KOH+C3H7OH→C3H7OK+H2O
The resulting this compound is then purified through recrystallization or distillation.
Chemical Reactions Analysis
Types of Reactions: Potassium propan-2-olate undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form potassium acetate and acetone.
Reduction: It can act as a reducing agent in certain organic reactions.
Substitution: It can participate in nucleophilic substitution reactions, replacing halides or other leaving groups in organic molecules.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: It can be used with reducing agents such as lithium aluminum hydride.
Substitution: It is often used in the presence of polar aprotic solvents like dimethyl sulfoxide or tetrahydrofuran.
Major Products Formed:
Oxidation: Potassium acetate and acetone.
Reduction: Various reduced organic compounds depending on the substrate.
Substitution: Substituted organic molecules with the isopropoxide group.
Scientific Research Applications
Potassium propan-2-olate has a wide range of applications in scientific research, including:
Chemistry: It is used as a strong base and nucleophile in organic synthesis, facilitating the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: It is used in the preparation of certain biological reagents and as a catalyst in biochemical reactions.
Medicine: It is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is used in the production of polymers, agrochemicals, and other industrial chemicals.
Comparison with Similar Compounds
Potassium propan-2-olate can be compared with other similar compounds such as sodium propan-2-olate and lithium propan-2-olate. These compounds share similar reactivity and applications but differ in their solubility, reactivity, and stability. For example:
Sodium propan-2-olate: Similar reactivity but higher solubility in polar solvents.
Lithium propan-2-olate: Higher reactivity and stability but less commonly used due to higher cost.
Properties
CAS No. |
6831-82-9 |
---|---|
Molecular Formula |
C3H8O.K C3H8KO |
Molecular Weight |
99.19 g/mol |
IUPAC Name |
potassium;propan-2-olate |
InChI |
InChI=1S/C3H8O.K/c1-3(2)4;/h3-4H,1-2H3; |
InChI Key |
JPQUDQIQRLMROB-UHFFFAOYSA-N |
SMILES |
CC(C)[O-].[K+] |
Canonical SMILES |
CC(C)O.[K] |
6831-82-9 | |
Pictograms |
Flammable; Corrosive |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.